Cas no 907982-55-2 (propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate)

Propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate is a synthetic ester derivative featuring a pyrazole core linked to a substituted phenyl group and a benzoate moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structural complexity and functional group diversity. The presence of ethoxy and hydroxyl substituents enhances its reactivity, making it suitable for further derivatization. Its benzoate ester group improves solubility in organic solvents, facilitating purification and formulation processes. The compound’s stability under controlled conditions ensures reliable performance in synthetic applications. Researchers value this molecule for its versatility in constructing biologically active scaffolds.
propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate structure
907982-55-2 structure
Product Name:propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate
CAS No:907982-55-2
MF:C21H22N2O5
MW:382.409785747528
CID:5426104
Update Time:2025-05-22

propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate Chemical and Physical Properties

Names and Identifiers

    • propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
    • Benzoic acid, 4-[[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]-, propyl ester
    • propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate
    • Inchi: 1S/C21H22N2O5/c1-3-11-27-21(25)14-5-7-15(8-6-14)28-19-13-22-23-20(19)17-10-9-16(26-4-2)12-18(17)24/h5-10,12-13,24H,3-4,11H2,1-2H3,(H,22,23)
    • InChI Key: LMVDVLWHGRISHP-UHFFFAOYSA-N
    • SMILES: C(OCCC)(=O)C1=CC=C(OC2=CNN=C2C2=CC=C(OCC)C=C2O)C=C1

propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate Pricemore >>

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Additional information on propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate

Comprehensive Overview of Propyl 4-{3-(4-Ethoxy-2-Hydroxyphenyl)-1H-Pyrazol-4-Yloxy}Benzoate (CAS No. 907982-55-2)

Propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate (CAS No. 907982-55-2) is a synthetic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The presence of both ethoxy and hydroxyl functional groups in its structure enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

In recent years, the demand for specialty chemicals like propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate has surged, driven by advancements in drug discovery and functional materials. Researchers are particularly interested in its potential as a photoactive compound for applications in organic electronics and sensors. Its ability to absorb and emit light in specific wavelengths makes it a candidate for use in OLEDs (Organic Light-Emitting Diodes) and photovoltaic devices, aligning with the global push toward sustainable energy solutions.

The synthesis of CAS No. 907982-55-2 involves multi-step organic reactions, including esterification and etherification, to achieve the desired molecular architecture. Its benzoate moiety contributes to its stability, while the pyrazole ring introduces rigidity, which is advantageous for designing high-performance materials. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize its purity and structural integrity.

From a pharmacological perspective, propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate has shown promise in preliminary studies as a bioactive scaffold. Its hydroxyphenyl group is known to interact with biological targets, such as enzymes and receptors, suggesting potential applications in drug development. However, further in vitro and in vivo studies are required to validate its efficacy and safety profile.

The compound's relevance extends to the cosmetics industry, where its UV-absorbing properties are being explored for use in sunscreen formulations. With increasing consumer awareness about skin protection and anti-aging, researchers are investigating its ability to block harmful UVA/UVB radiation while minimizing skin irritation. This aligns with the growing trend toward clean beauty and non-toxic ingredients.

In the context of green chemistry, efforts are underway to optimize the synthesis of CAS No. 907982-55-2 using environmentally friendly catalysts and solvent-free conditions. Such innovations aim to reduce waste and energy consumption, addressing the industry's shift toward sustainable manufacturing. Additionally, its potential as a biodegradable material is under investigation, catering to the demand for eco-friendly alternatives in various sectors.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate is critical for unlocking its full potential. Computational tools like molecular docking and QSAR modeling are being utilized to predict its interactions with biological systems and optimize its properties. These approaches are integral to accelerating drug discovery pipelines and material innovation.

In summary, propyl 4-{3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate (CAS No. 907982-55-2) represents a multifaceted compound with applications spanning pharmaceuticals, electronics, and cosmetics. Its unique chemical architecture and functional versatility position it as a valuable candidate for future scientific and industrial advancements. As research progresses, this compound is likely to play a pivotal role in addressing contemporary challenges in healthcare and sustainable technology.

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